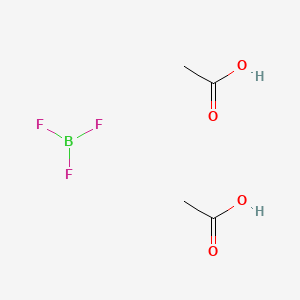
Acetic acid;trifluoroborane
Overview
Description
Acetic acid;trifluoroborane: is a coordination compound formed by the interaction of boron trifluoride and acetic acid. It is a versatile Lewis acid catalyst widely used in organic synthesis. The compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid;trifluoroborane can be synthesized by reacting boron trifluoride with acetic acid or its esters, such as ethyl acetate, under controlled conditions. The reaction is typically carried out at low temperatures to ensure the stability of the complex .
Industrial Production Methods: In an industrial setting, boron trifluoride acetic acid complex is produced by continuously feeding boron trifluoride gas into a solution of acetic acid. The reaction is conducted in a closed system to prevent the escape of boron trifluoride gas, which is highly reactive and toxic .
Chemical Reactions Analysis
Types of Reactions: Acetic acid;trifluoroborane undergoes various types of reactions, including:
Esterification: It acts as a catalyst in the formation of esters from carboxylic acids and alcohols.
Friedel-Crafts Reactions: It facilitates the alkylation and acylation of aromatic compounds.
Oxidation: It can catalyze the oxidation of organic substrates.
Fries Rearrangement: It is used in the rearrangement of aryl esters to hydroxyaryl ketones.
Polymerization: It can initiate the polymerization of certain monomers
Common Reagents and Conditions: The reactions involving boron trifluoride acetic acid complex typically require mild to moderate temperatures and are often carried out in an inert atmosphere to prevent moisture from affecting the reaction. Common reagents include alcohols, aromatic compounds, and carboxylic acids .
Major Products: The major products formed from these reactions include esters, alkylated and acylated aromatic compounds, hydroxyaryl ketones, and polymers .
Scientific Research Applications
Chemistry: Acetic acid;trifluoroborane is extensively used as a catalyst in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boron trifluoride acetic acid complex is used to study enzyme-catalyzed reactions and to develop new drugs. Its ability to facilitate specific chemical transformations makes it a useful tool in medicinal chemistry .
Industry: Industrially, boron trifluoride acetic acid complex is used in the production of polymers, dyes, and other chemical intermediates. It is also employed in the desilylation of silyl-protected compounds, which is a critical step in the synthesis of various organic molecules .
Mechanism of Action
Acetic acid;trifluoroborane exerts its effects through its strong Lewis acid properties. It can accept electron pairs from nucleophiles, thereby activating substrates for various chemical reactions. The molecular targets include electron-rich species such as alcohols, aromatic compounds, and carboxylic acids. The pathways involved typically include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparison with Similar Compounds
- Boron trifluoride diethyl etherate
- Boron trifluoride methyl etherate
- Boron trifluoride tetrahydrofuran complex
- Boron trifluoride dihydrate
Comparison: Acetic acid;trifluoroborane is unique due to its specific interaction with acetic acid, which enhances its catalytic properties in certain reactions. Compared to other boron trifluoride complexes, it offers distinct advantages in terms of reaction selectivity and efficiency. For example, boron trifluoride diethyl etherate is commonly used in similar applications but may not provide the same level of selectivity in certain esterification reactions .
Properties
IUPAC Name |
acetic acid;trifluoroborane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTMJGCQSLZICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
373-61-5 | |
| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen bis(acetato-O)difluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


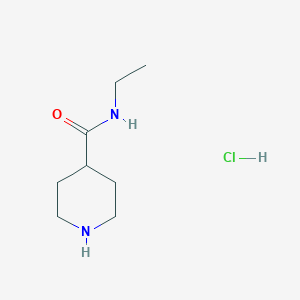
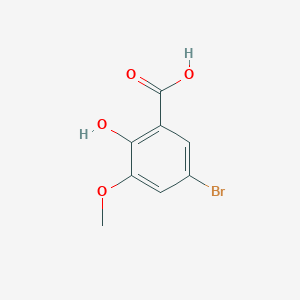
![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)
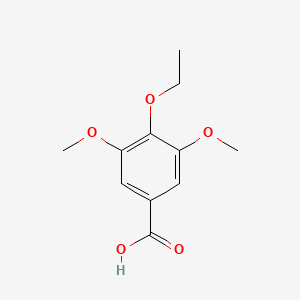

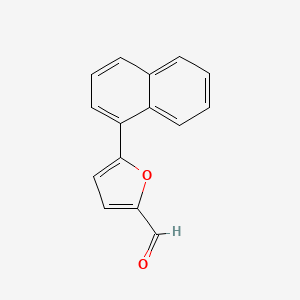
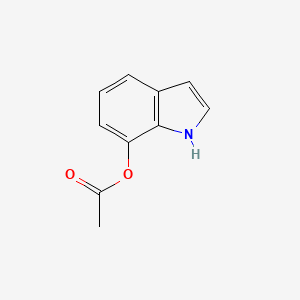
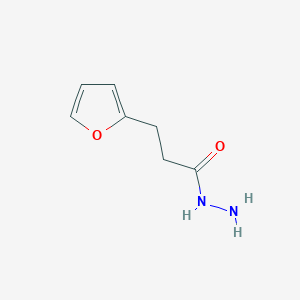
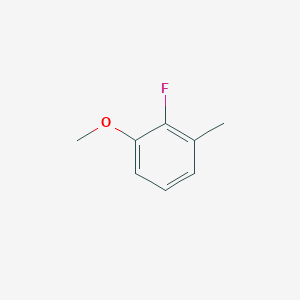
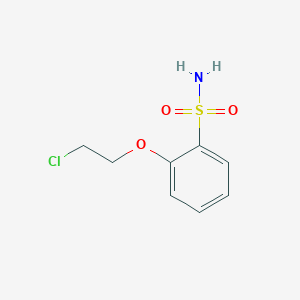
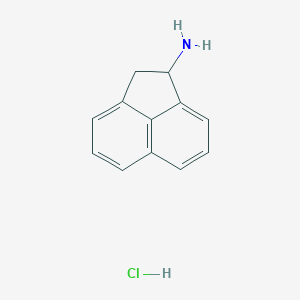
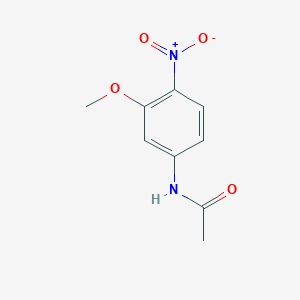
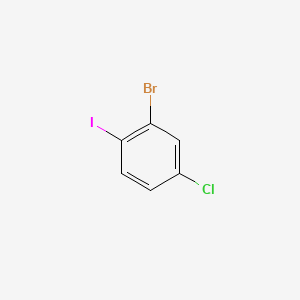
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
